

Disperse Yellow 211: A Hypothetical Fluorescent Probe for Scientific Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse yellow 211

Cat. No.: B15599773

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Disclaimer: Extensive literature searches have not yielded any scientific publications documenting the use of **Disperse Yellow 211** as a fluorescent probe for biological research. It is commercially classified as a textile dye.[1][2][3][4][5] The following application notes and protocols are therefore hypothetical and are based on the known chemical structure of **Disperse Yellow 211** and the established mechanisms of other azo-based fluorescent probes used in cellular imaging. These are intended to serve as a theoretical guide for researchers interested in exploring the potential of this dye in a laboratory setting.

Introduction

Disperse Yellow 211 is a synthetic organic compound belonging to the single azo class of dyes.[6] Its chemical structure contains a nitroaromatic group, which is a key functional group in the design of fluorescent probes for detecting nitroreductase (NTR) activity, often used as a marker for cellular hypoxia.[7] In theory, the azo bond in **Disperse Yellow 211** could be cleaved by nitroreductase under hypoxic conditions, leading to a change in the molecule's electronic properties and potentially a fluorescent signal. This hypothetical mechanism forms the basis for its potential application as a fluorescent probe.

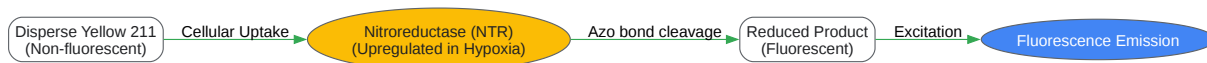
Physicochemical Properties

| Property | Value | Reference/Justification |
|---------------------|---|-------------------------|
| Chemical Formula | C ₁₅ H ₁₂ ClN ₅ O ₄ | [6] |
| Molecular Weight | 361.74 g/mol | [6] |
| Appearance | Yellow powder/particles | [3][8] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, and benzene. | [4] |
| CAS Registry Number | 86836-02-4 | [6] |

Hypothetical Application: Detection of Cellular Hypoxia

The following is a hypothetical application for using **Disperse Yellow 211** as a fluorescent probe to detect hypoxia in cultured cells. The principle is based on the reduction of the nitro group by intracellular nitroreductases, which are upregulated under hypoxic conditions. This reduction is theorized to induce a fluorescent signal.

Proposed Mechanism of Action



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Caption: Hypothetical activation of **Disperse Yellow 211** by nitroreductase.

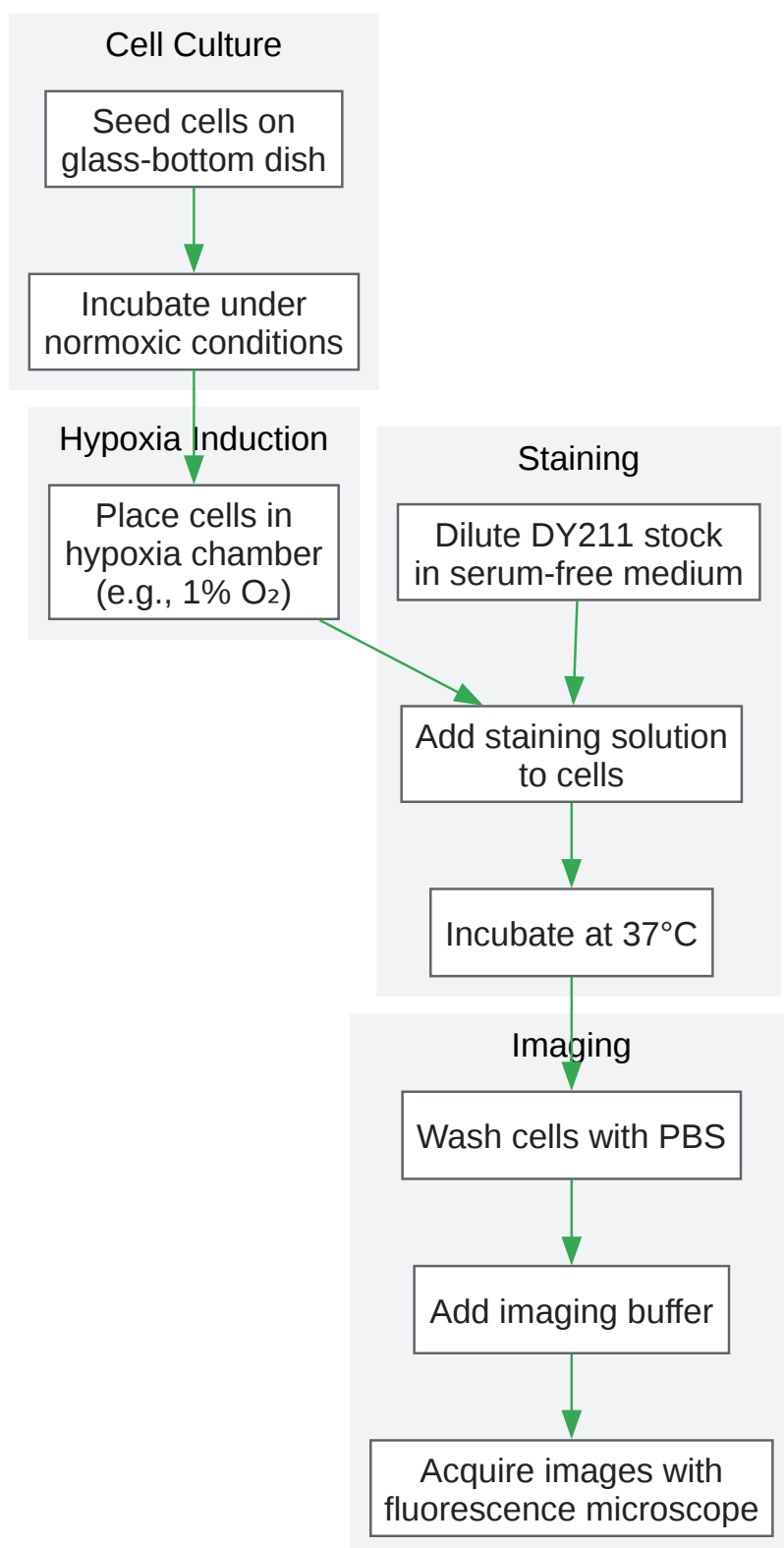
Experimental Protocols

These protocols are hypothetical and would require significant optimization and validation.

Preparation of Stock Solution

- Weighing: Accurately weigh 1 mg of **Disperse Yellow 211** powder.
- Dissolving: Dissolve the powder in 1 mL of dimethyl sulfoxide (DMSO) to create a stock solution.
- Storage: Store the stock solution at -20°C, protected from light.

Live-Cell Imaging Protocol for Hypoxia Detection



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Caption: Hypothetical workflow for live-cell imaging of hypoxia.

- **Cell Culture:** Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- **Induction of Hypoxia:** Place the cells in a hypoxic chamber or incubator with controlled low oxygen levels (e.g., 1% O₂) for a period sufficient to induce nitroreductase expression (e.g., 12-24 hours). A control group of cells should be maintained under normoxic conditions (21% O₂).
- **Preparation of Staining Solution:** Dilute the **Disperse Yellow 211** stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to a final working concentration. This would need to be determined empirically, but a starting range of 1-10 µM is suggested based on other probes.
- **Staining:** Remove the culture medium and add the staining solution to both the hypoxic and normoxic cells. Incubate for 30-60 minutes at 37°C.
- **Washing:** Remove the staining solution and wash the cells three times with warm PBS.
- **Imaging:** Add fresh culture medium or imaging buffer to the cells. Visualize the cells using a fluorescence microscope with appropriate filter sets. The excitation and emission wavelengths would need to be determined experimentally.

Data Analysis

The fluorescence intensity of the hypoxic and normoxic cells would be measured and compared. A significant increase in fluorescence in the hypoxic cells would suggest that **Disperse Yellow 211** can act as a probe for nitroreductase activity.

Validation and Controls

To validate the use of **Disperse Yellow 211** as a hypoxia probe, several control experiments would be necessary:

- **Cell Viability Assay:** To ensure that the dye is not toxic to the cells at the working concentration.

- Nitroreductase Overexpression/Knockdown: To confirm that the fluorescence signal is dependent on nitroreductase activity.
- Comparison with a Known Hypoxia Probe: To compare the performance of **Disperse Yellow 211** with a commercially available and validated hypoxia probe.

Conclusion

While **Disperse Yellow 211** is established as a textile dye, its potential as a fluorescent probe for scientific research is, at present, entirely theoretical. Its chemical structure suggests a plausible mechanism for detecting nitroreductase activity, a key enzyme in hypoxic cells. However, without experimental validation of its photophysical properties, cell permeability, and biological activity, its application in a research setting remains speculative. The protocols and notes provided here are intended as a conceptual framework for any future investigation into the scientific applications of this dye.

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